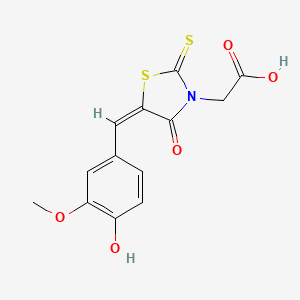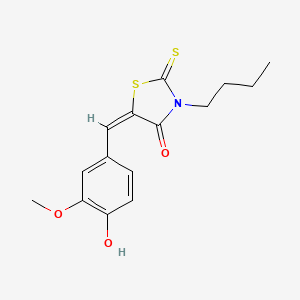
(5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal properties. Researchers are investigating its ability to inhibit the growth of various pathogens.
Medicine
In the medical field, this compound is being explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets in ways that could be beneficial for treating certain diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and methoxybenzylidene group are thought to play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and overall molecular architecture.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
What sets (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid apart is its combination of a thiazolidinone ring with a methoxybenzylidene group and an acetic acid moiety
Propiedades
Fórmula molecular |
C13H11NO5S2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5S2/c1-19-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(20)21-10/h2-5,15H,6H2,1H3,(H,16,17)/b10-5+ |
Clave InChI |
MXJYMMBWGRJYDW-BJMVGYQFSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873920.png)
![2-Methylpropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10873922.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873928.png)
![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether](/img/structure/B10873935.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10873936.png)

![Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10873946.png)
![11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873962.png)
![4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide](/img/structure/B10873964.png)
![4-(4-methoxyphenyl)-11-methyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10873971.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873976.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873981.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)
![(4Z)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873995.png)
